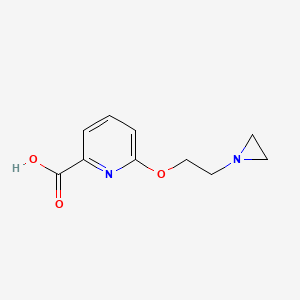

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-[2-(aziridin-1-yl)ethoxy]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-9(11-8)15-7-6-12-4-5-12/h1-3H,4-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWGXNMTXGARTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCOC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide on 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid: Structural Mechanics, Reactivity, and Applications

Executive Summary

In the evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology probes, rational design increasingly relies on bifunctional molecules that pair a specific targeting moiety with a tunable electrophilic warhead[1]. 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid represents a highly specialized scaffold in this domain. By integrating a pyridine-2-carboxylic acid (picolinic acid) core—a privileged metal-binding pharmacophore (MBP)—with a strained aziridine ring, this molecule is engineered for the precise, irreversible inactivation of metalloenzymes and nucleophile-rich protein targets.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, the causality behind its mechanistic reactivity, and self-validating experimental workflows for its application in drug discovery.

Physicochemical Profiling & Structural Elucidation

To effectively deploy this compound in biochemical assays, one must first understand its foundational metrics. The molecule is composed of three distinct functional zones:

-

The Targeting Core: Pyridine-2-carboxylic acid, known for its bidentate chelation of divalent metal ions (e.g., Zn²⁺, Cu²⁺, Mn²⁺)[2][3].

-

The Flexible Linker: An ethoxy chain that provides the necessary spatial degrees of freedom to orient the warhead within an enzyme's active site.

-

The Covalent Warhead: An aziridine ring, which acts as a highly strained, pH-sensitive electrophile capable of alkylating nucleophilic residues[4][5].

Quantitative Data Summary

| Property | Value | Structural Significance |

| Chemical Name | 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid | Defines the bifunctional connectivity. |

| CAS Number | 1216983-06-0 | Unique identifier for procurement and database cross-referencing[6]. |

| Molecular Formula | C₁₀H₁₂N₂O₃ | Base composition for stoichiometric calculations. |

| Molecular Weight | 208.21 g/mol | Average mass used for standard molarity preparations. |

| Monoisotopic Mass | 208.0848 Da | Exact mass critical for high-resolution LC-MS/MS adduct mapping. |

| Warhead Type | Strained 3-membered nitrogen heterocycle | Undergoes nucleophilic ring-opening to form stable covalent bonds[1][7]. |

Mechanistic Reactivity: The Dual-Pharmacophore Advantage

The efficacy of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid lies in the synergistic causality of its two pharmacophores.

Phase 1: Non-Covalent Anchoring The pyridine-2-carboxylic acid motif is a well-established chelator[2]. In the context of a zinc-dependent metalloenzyme (such as a matrix metalloproteinase or a metallo-β-lactamase), the nitrogen of the pyridine ring and the oxygen of the carboxylate group form a stable, bidentate coordination complex with the active-site metal ion[3]. This non-covalent anchoring drastically increases the local concentration of the molecule within the active site, a prerequisite for targeted covalent inhibition.

Phase 2: Warhead Activation and Alkylation Unlike highly reactive epoxides or nitrogen mustards that indiscriminately alkylate off-target proteins, aziridines are "smart" warheads. Due to their specific pKa, aziridines often require protonation at physiological or slightly acidic pH to become fully activated electrophiles[7][8]. Once the molecule is anchored in the active site, the microenvironment facilitates the protonation of the aziridine nitrogen. This exacerbates the ring strain, triggering a nucleophilic attack by a proximal active-site residue (e.g., the thiol of a cysteine or the amine of a lysine). The aziridine ring opens, forming a permanent, irreversible covalent adduct[1][4].

Figure 1: Mechanistic pathway of targeted covalent inhibition by the aziridine-picolinic acid scaffold.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Jump-Dilution Assay for Covalent Irreversibility

Causality & Logic: Covalent inhibitors exhibit time-dependent, irreversible inhibition. A jump-dilution assay forces the binding equilibrium backward. Reversible inhibitors will dissociate, restoring enzyme activity, whereas covalently bound aziridine adducts will remain permanently attached, keeping the enzyme inactive[1].

-

Pre-incubation: Incubate the target metalloenzyme (100 nM) with a saturating concentration of the compound (10 µM) in a physiological assay buffer (pH 7.4) for 60 minutes at 37°C.

-

Jump-Dilution: Dilute the reaction mixture 100-fold into a large volume of assay buffer containing the enzyme's specific fluorogenic substrate.

-

Kinetic Monitoring: Continuously monitor the fluorescence (substrate turnover) for 30–60 minutes.

-

Self-Validation Control: Run a parallel assay using a non-covalent analog (e.g., replacing the aziridine with a non-reactive dimethylamine group).

-

Expert Insight: The control must show rapid activity recovery post-dilution. If the control recovers but the aziridine-treated enzyme does not, you have definitively proven that the sustained inhibition is strictly due to covalent bond formation.

-

Protocol 2: LC-MS/MS Adduct Characterization

Causality & Logic: To prove the mechanism of action, we must map the exact site of alkylation. Because the aziridine ring opens via an addition reaction, the entire molecule attaches to the target residue without the loss of any leaving group. This yields a highly specific mass shift of exactly +208.0848 Da (the exact monoisotopic mass of the compound).

-

Labeling: Incubate the target protein (1 µM) with the compound (10 µM) for 2 hours at 37°C.

-

Quenching & Denaturation: Quench the reaction by adding 1% formic acid to drop the pH. Denature the protein using 8M urea.

-

Alkylation of Free Thiols: Treat the sample with dithiothreitol (DTT) to reduce native disulfides, followed by iodoacetamide (IAA).

-

Expert Insight: This step is critical. IAA blocks all unreacted cysteines, preventing artifactual post-lysis alkylation by residual aziridine compound during the digestion phase.

-

-

Proteolytic Digestion: Dilute the urea concentration to <2M and digest the protein with Trypsin overnight at 37°C.

-

LC-MS/MS Analysis: Analyze the resulting peptide fragments using a high-resolution Orbitrap or Q-TOF mass spectrometer.

-

Data Processing: Search the MS/MS spectra against the target protein sequence, setting a variable modification of +208.0848 Da on Cysteine, Lysine, and Histidine residues to pinpoint the exact site of covalent attachment.

Figure 2: Analytical LC-MS/MS workflow for the validation and mapping of the covalent aziridine adduct.

References

-

NIH. "Recent advances in the development of covalent inhibitors - PMC". [Link]

-

ChemRxiv. "Proteome-wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines". [Link]

-

NIH. "Copper chelating cyclic peptidomimetic inhibits Aβ fibrillogenesis - PMC". [Link]

-

NIH. "Regio- and Stereospecific Synthesis of Oridonin D-Ring Aziridinated Analogues for the Treatment of Triple-Negative Breast Cancer via Mediated Irreversible Covalent Warheads - PMC". [Link]

-

MDPI. "Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants". [Link]

-

PubMed. "Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone". [Link]

-

PubMed. "DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones". [Link]

Sources

- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper chelating cyclic peptidomimetic inhibits Aβ fibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Regio- and Stereospecific Synthesis of Oridonin D‑Ring Aziridinated Analogues for the Treatment of Triple-Negative Breast Cancer via Mediated Irreversible Covalent Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Characterization of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid: Physicochemical Properties, Solubility Dynamics, and Handling Protocols

Executive Summary

The compound 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (CAS: 1216983-06-0) represents a highly specialized bifunctional building block utilized in advanced chemical biology, targeted covalent inhibitor design, and bioconjugation[1]. Featuring an amphoteric picolinic acid core conjugated via an ethoxy linker to a highly reactive aziridine warhead, this molecule presents unique physicochemical and handling challenges. Because the aziridine ring is exquisitely sensitive to solvolysis and pH-driven degradation, understanding its solubility dynamics is not merely a matter of physical dissolution, but of chemical preservation.

This technical guide provides an in-depth analysis of the compound's structural behavior, predictive solubility profiles, and self-validating experimental methodologies designed to prevent false data artifacts during drug development workflows.

Structural Analysis & Predictive Physicochemical Profiling

The physical properties of this compound are dictated by the dynamic interplay between its three distinct structural motifs. Understanding these motifs provides the causality behind its observed solubility and stability profiles.

-

Pyridine-2-carboxylic acid (Picolinic acid) core: This core confers zwitterionic properties to the molecule. The carboxylic acid (pKa ~5.3) and the pyridine nitrogen (pKa ~1.0) allow the molecule to exist in various ionization states depending on the aqueous environment, strongly influencing its partition coefficient and solvation energy[2].

-

Ethoxy linker: This flexible, slightly lipophilic spacer bridges the polar core to the reactive warhead, preventing steric hindrance during covalent binding events while marginally increasing the compound's affinity for organic solvents.

-

Aziridine ring: A highly strained three-membered nitrogen heterocycle. The inherent ring strain (~115 kJ/mol) makes it a potent electrophile. The aziridine nitrogen is basic (pKa ~8.0); protonation at low pH transforms it into an aziridinium ion, drastically accelerating electrophilic ring-opening reactions by ambient nucleophiles.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics and predictive properties essential for assay formulation.

| Property | Value |

| Compound Name | 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid |

| CAS Registry Number | 1216983-06-0 |

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.21 g/mol [3] |

| Core Scaffold | Pyridine-2-carboxylic acid (Picolinic acid) |

| Reactive Moiety | 1-Aziridinyl group |

| Predicted pKa (Carboxyl) | ~5.3 |

| Predicted pKa (Aziridine) | ~8.0 |

Solubility Dynamics & Solvent Compatibility

Solubility for this compound is intrinsically linked to its chemical stability. The choice of solvent dictates not only how much compound dissolves, but whether the active warhead survives the process.

-

Aqueous Solvents: Solubility is optimal in slightly alkaline buffers (pH 7.4 – 8.0). Causality: At physiological pH, the carboxylic acid is deprotonated (forming a highly soluble anion), while the aziridine remains primarily unprotonated and stable. In acidic media (pH < 6.0), the compound dissolves rapidly, but degrades almost instantaneously due to acid-catalyzed hydrolysis of the aziridine ring.

-

Organic Solvents: Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are ideal for preparing high-concentration stock solutions (up to 50 mM). Causality: Nucleophilic protic solvents like Methanol (MeOH) or Ethanol (EtOH) must be strictly avoided. Over time, the hydroxyl groups in these solvents act as nucleophiles, leading to solvolysis and the irreversible formation of inactive ether adducts.

Empirical Characterization Protocols (Self-Validating Systems)

To accurately assess the solubility and stability of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid, standard protocols must be modified. The following methodologies incorporate internal controls and mass-balance checks to create a self-validating system that actively differentiates between mere insolubility and chemical degradation.

Protocol 1: Self-Validating Thermodynamic Solubility Profiling

Purpose: To determine the absolute solubility limit without confounding degradation artifacts.

-

Preparation: Weigh exactly 2.0 mg of the lyophilized compound into a low-bind microcentrifuge tube.

-

Solvent Addition & Internal Standard: Add 1.0 mL of the test solvent (e.g., PBS pH 7.4 or DMSO). Immediately spike the solvent with 10 µM Caffeine as an Internal Standard (IS). Causality: The IS validates the LC-MS injection volume and detector response, ensuring that any drop in signal is due to the compound's behavior, not instrument drift.

-

Incubation: Shake at 300 RPM at 25°C for 24 hours in complete darkness. Causality: Light and excessive heat can induce radical-mediated degradation of the strained aziridine ring.

-

Phase Separation: Ultracentrifuge the sample at 20,000 × g for 30 minutes to separate the soluble fraction from the undissolved pellet.

-

Supernatant Analysis: Dilute the supernatant 1:100 in Acetonitrile to instantly quench any ongoing aqueous reactions. Analyze via LC-MS/UV (254 nm) and quantify the intact compound against a freshly prepared standard curve.

-

Pellet Mass-Balance (The Validation Step): Lyophilize the remaining undissolved pellet, dissolve it completely in DMSO, and quantify via LC-MS. System Validation Logic: The sum of the molar mass in the supernatant and the pellet must equal the initial 2.0 mg input. A mass deficit mathematically proves that chemical degradation (e.g., ring-opening) occurred during incubation, invalidating standard solubility assumptions.

Workflow for self-validating thermodynamic solubility and stability profiling.

Protocol 2: pH-Dependent Aziridine Integrity Assay

Purpose: To map the degradation kinetics of the warhead across physiological and acidic microenvironments.

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 5.0, 6.5, 7.4, and 8.0.

-

Spiking: Add the compound (from a fresh DMSO stock) to a final concentration of 100 µM in each buffer.

-

Kinetic Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, and 8 hours. Immediately quench by adding 50 µL of cold Acetonitrile containing 0.1% Formic Acid.

-

Analysis: Monitor the disappearance of the parent mass (m/z 209.09 [M+H]+) and the appearance of the hydrolyzed amino alcohol adduct (m/z 227.10 [M+H]+) via LC-MS.

pH-dependent aziridine ring-opening mechanism highlighting acidic instability.

Storage and Handling Directives

Due to the highly reactive nature of the aziridine warhead, 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid must be handled with strict environmental controls.

-

Storage: Maintain as a lyophilized solid at -20°C under an inert Argon or Nitrogen atmosphere to prevent ambient moisture from initiating slow hydrolysis[1].

-

Formulation: When formulating for biological assays, prepare DMSO stocks immediately prior to use and avoid serial dilutions in acidic or nucleophilic media.

By employing these self-validating protocols that account for both thermodynamic solubility and kinetic stability, researchers can ensure the absolute integrity of their experimental data when working with this complex bifunctional compound.

References

-

National Center for Biotechnology Information (NIH). "Pyridine-2-carboxylic acid 1-oxide". PubChem Compound Summary for CID 69986. URL: [Link]

-

National Institute of Standards and Technology (NIST). "Information from the InChI: C10H12N2O3". NIST Chemistry WebBook. URL:[Link]

Sources

Mechanism of Action for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid Derivatives: A Blueprint for Metalloenzyme-Targeted Covalent Inhibition

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern pharmacology by combining the high affinity of reversible binders with the extended target occupancy of irreversible alkylating agents[1]. Among emerging chemotypes, 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid derivatives represent a highly sophisticated, dual-action pharmacophore. By bridging bidentate metal chelation with proximity-driven aziridine ring-opening, these molecules serve as potent inhibitors of metalloenzymes. This whitepaper dissects the structural logic, kinetic mechanisms, and experimental validation protocols required to characterize this unique class of compounds.

Part 1: Structural Pharmacophore & Binding Kinetics

The architectural brilliance of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid derivatives lies in their modular "bind and bond" design. The molecule is rationally partitioned into three functional domains, each engineered with strict causality to achieve irreversible target engagement:

-

The Reversible Anchor (Pyridine-2-carboxylic acid): Also known as picolinic acid, this moiety is a privileged scaffold for coordinating divalent metal ions (e.g., Fe²⁺, Zn²⁺) found in the active sites of metalloenzymes such as Prolyl Hydroxylase Domain (PHD) enzymes, Jumonji C (JmjC) demethylases, and metallo-β-lactamases[2]. The pyridine nitrogen and the carboxylate oxygen act synergistically to form a stable, bidentate chelation complex with the metal center, establishing the initial reversible binding affinity ( Ki ).

-

The Spatial Conduit (Ethoxy Linker): The ethoxy group at the 6-position serves as a flexible spacer. Causality: Direct attachment of a warhead to the pyridine ring often restricts rotational degrees of freedom, preventing optimal alignment with target nucleophiles. The ethoxy linker allows the warhead to sample the local conformational space of the active site without distorting the primary metal coordination geometry.

-

The Covalent Warhead (Aziridine Ring): Aziridines are highly strained, three-membered nitrogen heterocycles (possessing ~27 kcal/mol of ring strain). Unlike highly reactive, indiscriminate electrophiles, aziridines exhibit low intrinsic reactivity in solution but become potent alkylating agents when activated by the local microenvironment of an enzyme[3][4]. Upon binding, the aziridine is positioned adjacent to an active-site nucleophile (such as a cysteine thiol or an acidic aspartate/glutamate carboxylate), triggering a nucleophilic ring-opening reaction that forms a permanent covalent bond[5][6].

Part 2: Mechanism of Action (The Covalent Trapping Model)

The mechanism of action for these derivatives follows a classic two-step kinetic model characteristic of TCIs.

-

Step 1: Reversible Equilibrium. The inhibitor ( I ) reversibly binds to the target enzyme ( E ) via metal chelation to form a non-covalent complex ( E⋅I ). This step is governed by the dissociation constant Ki .

-

Step 2: Irreversible Alkylation. Once anchored, the proximity of the aziridine to the target nucleophile drives a first-order, irreversible ring-opening event, yielding the covalently modified, inactive enzyme ( E−I ). This rate is defined by the inactivation constant kinact .

Figure 1: Two-step "bind and bond" kinetic model for aziridinyl-picolinic acid derivatives.

The overall efficiency of the inhibitor is evaluated using the second-order rate constant, kinact/Ki . A high kinact/Ki indicates a highly potent and selective covalent inhibitor.

Quantitative Data Presentation

To standardize the evaluation of these derivatives, researchers must track specific kinetic parameters. Table 1 summarizes the typical kinetic profile expected for optimized aziridine-based TCIs.

Table 1: Representative Kinetic Parameters for Aziridinyl-Picolinic Acid Derivatives

ParameterDefinitionTypical RangeAnalytical Significance Ki (nM)Reversible binding affinity10 - 500 nMMeasures the strength of the initial metal chelation step. kinact (s⁻¹)Maximum rate of inactivation 10−4 10−2 s⁻¹Quantifies the reactivity of the aziridine warhead upon binding. kinact/Ki (M⁻¹s⁻¹)Second-order rate constant 103 105 M⁻¹s⁻¹Determines the overall efficiency and potency of the TCI. t1/2 (min)Half-life of inactivation5 - 60 minTime required to achieve 50% target occupancy at saturation.

Part 3: Experimental Profiling & Validation Workflows

To establish trustworthiness and scientific integrity, the proposed mechanism must be empirically validated. A self-validating experimental system ensures that the observed inhibition is truly covalent and on-target, rather than an artifact of assay conditions or non-specific aggregation.

Figure 2: Multi-tiered validation workflow for targeted covalent inhibitors.

Part 4: Step-by-Step Methodologies

The following protocols detail the critical assays required to confirm the mechanism of action for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid derivatives.

Protocol 1: Intact Protein Mass Spectrometry (Adduct Verification)

Causality: To definitively prove that the aziridine warhead forms a covalent bond, intact mass spectrometry is utilized. A covalent adduct will result in a mass shift of the target protein exactly equal to the molecular weight of the inhibitor[6].

-

Preparation: Dilute the purified recombinant target metalloenzyme to a final concentration of 2 μM in a mass-spectrometry-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Ensure the required metal cofactor (e.g., 10 μM FeSO₄) is present.

-

Incubation: Add the aziridine derivative at a 10-fold molar excess (20 μM). Include a DMSO vehicle control in a parallel reaction.

-

Time-Course Sampling: Incubate the reaction at 25°C. Remove 10 μL aliquots at 0, 15, 30, 60, and 120 minutes.

-

Quenching: Quench the reaction aliquots by adding an equal volume of 1% Formic Acid to denature the protein and halt the alkylation.

-

LC-MS Analysis: Inject the samples onto a C4 or C8 reverse-phase column coupled to an ESI-TOF mass spectrometer.

-

Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. Validation: The treated sample must show a time-dependent conversion from the native mass ( M ) to the adduct mass ( M+MWinhibitor ).

Protocol 2: Jump-Dilution Enzymatic Reversibility Assay

Causality: Highly potent reversible inhibitors can mimic covalent inhibitors in standard assays. The jump-dilution method forces the dissociation of reversible complexes by drastically lowering the concentration of the inhibitor below its Ki . Covalent inhibitors will fail to recover activity[1].

-

Pre-incubation (High Concentration): Incubate the target enzyme (100x assay concentration) with the aziridine derivative at a concentration equivalent to 10 × IC50 for 60 minutes to ensure complete target occupancy.

-

Control Setup: Prepare two controls: a DMSO vehicle control (100% activity baseline) and a known reversible inhibitor control.

-

Jump-Dilution: Dilute the pre-incubated mixtures 100-fold into a reaction buffer containing the enzyme's substrate. This drops the inhibitor concentration well below its Ki .

-

Kinetic Monitoring: Immediately monitor the enzymatic reaction (e.g., via fluorescence or absorbance) continuously for 60 minutes.

-

Data Interpretation:

-

Reversible Control: Enzymatic velocity will gradually recover as the inhibitor dissociates.

-

Aziridine Derivative: Enzymatic velocity will remain near zero (flat line), proving that the enzyme has been irreversibly trapped by the aziridine ring-opening event.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Competitive Inhibitors of the CphA Metallo-β-Lactamase from Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Covalent inhibition of NSD1 histone methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile and Safety Data Sheet (SDS) for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Prepared by: Senior Application Scientist, Preclinical Toxicology & Drug Development Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Researchers

Executive Summary & Mechanistic Rationale

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is a highly specialized, bifunctional synthetic compound characterized by two distinct pharmacophores: a metal-chelating picolinic acid (pyridine-2-carboxylic acid) core and a highly reactive aziridine alkylating moiety connected via an ethoxy linker.

From a toxicological perspective, this compound presents a severe hazard profile. The extreme cytotoxicity of aziridine-containing compounds is not merely a function of passive binding, but of the immense ring strain inherent to the three-membered aziridine heterocycle[1]. Upon protonation—often accelerated in the slightly acidic microenvironments of tumor tissues or intracellular lysosomes—the ring opens to form a highly electrophilic aziridinium ion. This intermediate acts as an obligate target for biological nucleophiles, specifically the N7 position of guanine residues in DNA[2]. The resulting bulky DNA adducts and interstrand cross-links (ICLs) physically block the DNA replication fork, triggering cell cycle arrest and apoptosis[3]. Concurrently, the picolinic acid core acts as a bidentate chelator of essential trace metals (e.g., zinc, copper), potentially disrupting metalloenzyme function and exacerbating systemic toxicity[4].

Mechanistic Pathway of Toxicity

To understand the handling risks and therapeutic window (if any) of this compound, one must map its intracellular activation. The diagram below illustrates the causal chain from cellular uptake to apoptotic induction.

Fig 1: Activation pathway of aziridine-mediated DNA cross-linking and subsequent cellular apoptosis.

Quantitative Toxicity Data

Because 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is a specialized derivative, its systemic toxicity profile is synthesized from its constituent functional groups. The picolinic acid core dictates baseline oral/intravenous toxicity and mucosal irritation[5], while the aziridine moiety dictates genotoxicity and acute cellular cytotoxicity[3].

Table 1: Synthesized Toxicological Endpoints

| Toxicological Endpoint | Estimated Value / Classification | Mechanistic Source / Reference |

| Acute Oral Toxicity (LD50) | ~562 mg/kg (Mouse/Quail model) | Picolinic Acid Core[5] |

| Acute Intravenous (LD50) | ~487 mg/kg (Mouse model) | Picolinic Acid Core[5] |

| Cytotoxicity (IC50, Wild-type) | Low Micromolar (1-10 µM) | Aziridinyl Alkylation[1] |

| Cytotoxicity (IC50, NER-deficient) | Nanomolar (<100 nM) | Bulky Adduct Hypersensitivity[3] |

| Eye Damage / Irritation | Category 1 (Severe/Corrosive) | Picolinic Acid Core[6] |

| Mutagenicity / Genotoxicity | Positive (Category 1B) | Aziridine DNA Cross-linking[2] |

Safety Data Sheet (SDS) Core Directives

GHS Classification

-

Acute Toxicity, Oral: Category 4 (H302 - Harmful if swallowed)[6]

-

Serious Eye Damage: Category 1 (H318 - Causes serious eye damage)[4]

-

Germ Cell Mutagenicity: Category 1B (H340 - May cause genetic defects)

-

Carcinogenicity: Category 1B (H350 - May cause cancer)

Handling and Storage Protocols

Due to the extreme reactivity of the aziridine ring, standard laboratory precautions are insufficient.

-

Storage: Must be stored at -20°C in a desiccated environment. The aziridine ring is highly susceptible to hydrolysis and polymerization in the presence of moisture or trace acids. Store away from oxidizing agents and strong acids[7].

-

Handling: All manipulations must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Personnel must wear double nitrile gloves, a disposable chemical-resistant gown, and full-face protection.

-

Decontamination: Spills must be neutralized using a 10% sodium thiosulfate solution to chemically quench the electrophilic aziridine ring prior to cleanup.

Emergency First Aid

-

Eye Contact: Immediate, continuous irrigation with water for at least 15 minutes. The picolinic acid moiety causes rapid, severe eye damage[6]. Seek immediate ophthalmological intervention.

-

Skin Contact: Remove contaminated clothing immediately. Wash with copious amounts of water. Do NOT use solvents to clean the skin, as this may enhance the systemic absorption of the alkylating agent.

Experimental Validation Protocols

To rigorously validate the mechanistic claims of this compound, researchers must employ self-validating experimental systems. The following protocols are designed to confirm both the biochemical mechanism (DNA cross-linking) and the biological consequence (NER-dependent cytotoxicity).

Protocol 1: DNA Interstrand Cross-linking (Agarose Gel Assay)

This cell-free assay isolates the chemical reactivity of the aziridine moiety, proving its ability to physically link two DNA strands. The inclusion of denatured controls ensures the system is self-validating[8].

-

Preparation: Linearize pBR322 plasmid DNA using the EcoRI restriction endonuclease.

-

Incubation: Incubate 500 ng of linearized DNA with varying concentrations of the compound (0.1 µM to 100 µM) in 25 mM triethanolamine buffer (pH 4.5 to facilitate aziridine protonation) for 2 hours at 37°C[8].

-

Denaturation (The Control Step): Split each sample in half. Keep one half on ice (Non-denatured control). Add an equal volume of 0.6 M NaOH to the other half and incubate for 5 minutes at room temperature to denature the DNA strands, followed by neutralization with 0.6 M HCl.

-

Electrophoresis: Run the samples on a 1% agarose gel.

-

Analysis: Uncross-linked denatured DNA will run as single-stranded (SS) DNA (faster migration). DNA successfully cross-linked by the aziridine will rapidly "snap back" to double-stranded (DS) DNA upon neutralization and migrate slower. The ratio of DS to SS DNA in the denatured lanes quantifies cross-linking efficiency.

Protocol 2: Cytotoxicity & NER-Deficiency Sensitivity (MTT Assay)

Because aziridines create bulky DNA adducts, cells lacking Nucleotide Excision Repair (NER) pathways cannot clear the damage and will undergo apoptosis at significantly lower drug concentrations[3].

-

Cell Seeding: Seed wild-type fibroblasts (e.g., MRC-5) and NER-deficient fibroblasts (e.g., XPA-mutant cells) in 96-well plates at 5×103 cells/well. Incubate overnight.

-

Drug Treatment: Treat cells with a log-scale serial dilution of the compound (1 nM to 100 µM) for 72 hours.

-

Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. The conversion of MTT to formazan by mitochondrial reductase serves as a proxy for cell viability.

-

Solubilization & Reading: Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 540 nm.

-

Causality Validation: Calculate the IC50. A hypersensitivity shift (where the IC50 of NER-deficient cells is >10x lower than wild-type cells) mechanistically validates that bulky DNA alkylation is the primary driver of cytotoxicity[3].

References

- scbt.com - 2-Picolinic acid: CONSIDERED A HAZARDOUS SUBSTANCE ACCORDING TO OSHA 29 CFR 1910.1200.

- Journal of Medicinal Chemistry (ACS) - Cross-Linking and Sequence-Specific Alkylation of DNA by Aziridinylquinones.

- TCI Chemicals - SAFETY DATA SHEET: Picolinic Acid.

- MedChemExpress - Picolinic acid-SDS.

- Jubilant Ingrevia - Safety Data Sheet: Picolinic acid.

- Journal of Medicinal Chemistry (ACS) - Cross-Linking and Sequence Specific Alkylation of DNA by Aziridinyl Quinones. 2. Structure Requirements for Sequence Selectivity.

- NIH / PubMed Central - In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside.

- NIH / PubMed Central - Anti-tumor activity and mechanism of action for a cyanoaziridine-derivative, AMP423.

Sources

- 1. Anti-tumor activity and mechanism of action for a cyanoaziridine-derivative, AMP423 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

De Novo Synthesis Pathways for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Structural Analysis

The molecule 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid presents a fascinating challenge in synthetic organic chemistry. It features a picolinic acid core, an ether linkage at the 6-position, and a highly reactive, strained three-membered aziridine ring. The primary synthetic hurdle lies in the orthogonal reactivity of these functional groups: the aziridine ring is highly susceptible to acid-catalyzed nucleophilic ring-opening, while the pyridine-2-carboxylic acid moiety requires protection and subsequent deprotection under conditions that will not compromise the aziridine.

This whitepaper outlines a robust, de novo four-step synthetic pathway designed to construct this molecule with high regioselectivity and functional group tolerance. By employing a self-validating system of differential leaving groups and mild saponification, this protocol ensures maximum yield and structural integrity.

Retrosynthetic Strategy & Strategic Causality

To navigate the sensitivities of the aziridine ring, a convergent stepwise approach is required. The retrosynthetic disconnection focuses on delaying the introduction of the aziridine moiety and protecting the carboxylic acid until the final step.

Retrosynthetic disconnection strategy for the target picolinic acid derivative.

The "Why" Behind the Chemistry (Causality)

-

Carboxylic Acid Protection (Esterification): 6-Hydroxypicolinic acid exists in equilibrium with its 2-pyridone tautomer. Protecting the carboxylic acid as a methyl ester prevents zwitterion formation, increases solubility in organic solvents, and eliminates competitive alkylation at the carboxylate oxygen.

-

Exploiting Halogen Kinetics (Selective O-Alkylation): We utilize 1-bromo-2-chloroethane as the linker. The differential leaving group ability between the softer bromide and the harder chloride allows for highly selective O-alkylation of the hydroxypyridine core at the bromine terminus, leaving the chloride intact for subsequent functionalization[1][2]. Furthermore, using Cesium Carbonate ( Cs2CO3 ) in DMF exploits the "cesium effect," enhancing the nucleophilicity of the oxygen to favor O-alkylation over N-alkylation of the pyridone tautomer.

-

Mild Saponification (Deprotection): Aziridine rings are notoriously labile under acidic conditions, undergoing rapid ring-opening via nucleophilic attack. However, they demonstrate excellent stability under mild basic conditions. Therefore, Lithium Hydroxide ( LiOH ) mediated saponification is the ideal, self-validating choice for the final ester deprotection, as it cleaves the methyl ester without compromising the strained aziridine ring[3][4].

Forward Synthesis Workflow

Forward step-by-step synthesis workflow and reaction conditions.

Experimental Protocols

Safety Note: Aziridine is a volatile, highly toxic alkylating agent and a known mutagen. All steps involving aziridine must be conducted in a heavily ventilated fume hood using appropriate PPE and sealed reaction vessels.

Step 1: Synthesis of Methyl 6-hydroxypicolinate

Objective: Protect the carboxylic acid to direct downstream regioselectivity.

-

Charge a round-bottom flask with anhydrous methanol (10 mL/mmol of substrate) and cool to 0 °C under an argon atmosphere.

-

Add thionyl chloride ( SOCl2 , 1.5 eq) dropwise over 15 minutes. Causality: Pre-forming the Vilsmeier-type intermediate in MeOH generates anhydrous HCl in situ, driving the esterification without adding aqueous acids.

-

Add 6-hydroxypicolinic acid (1.0 eq) portion-wise.

-

Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO3 to remove residual acid, dry over anhydrous Na2SO4 , and concentrate to afford the product as a white solid.

Step 2: Selective O-Alkylation

Objective: Install the 2-chloroethyl ether linkage.

-

Dissolve methyl 6-hydroxypicolinate (1.0 eq) in anhydrous DMF (5 mL/mmol).

-

Add Cs2CO3 (2.0 eq) and stir at room temperature for 30 minutes to pre-form the phenoxide/pyridoxide anion.

-

Add 1-bromo-2-chloroethane (3.0 eq) in one portion. Causality: A 3-fold excess prevents dimerization (formation of the bis-ether) by ensuring pseudo-first-order kinetics for the mono-alkylation.

-

Heat the mixture to 60 °C for 16 hours.

-

Workup: Quench with water and extract with diethyl ether ( 3× ). Wash the combined organic layers thoroughly with brine ( 5× ) to remove DMF. Dry and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate Methyl 6-(2-chloroethoxy)picolinate.

Step 3: N-Alkylation (Aziridination)

Objective: Couple the aziridine ring via a Finkelstein-assisted substitution.

-

In a heavy-walled pressure tube, dissolve Methyl 6-(2-chloroethoxy)picolinate (1.0 eq) in anhydrous acetonitrile (ACN).

-

Add anhydrous K2CO3 (2.0 eq) and Potassium Iodide (KI, 0.1 eq). Causality: KI acts as a catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), which allows the aziridination to proceed at lower temperatures, preserving the ring.

-

Cool the tube to 0 °C and carefully add aziridine (2.0 eq). Seal the tube tightly.

-

Heat to 60 °C behind a blast shield for 12 hours.

-

Workup: Cool to room temperature before unsealing. Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield Methyl 6-(2-aziridin-1-ylethoxy)picolinate.

Step 4: Mild Saponification

Objective: Deprotect the ester without opening the aziridine ring.

-

Dissolve Methyl 6-(2-aziridin-1-ylethoxy)picolinate (1.0 eq) in a 3:1 mixture of THF and H2O .

-

Add LiOH⋅H2O (1.5 eq) and stir at room temperature for 4 hours.

-

Workup (Critical Step): Do not acidify with HCl. To isolate the zwitterionic product without opening the aziridine ring, adjust the pH to exactly 7.0 using a mild buffer (e.g., 1M NaH2PO4 ) or a weakly acidic cation-exchange resin (e.g., Amberlite IRC-50).

-

Lyophilize the neutralized aqueous solution to obtain the target 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid.

Quantitative Data & In-Process Controls

The following table summarizes the key reaction parameters, expected yields, and analytical markers required to validate the success of each step.

| Step | Transformation | Key Reagents | Temp / Time | Expected Yield | In-Process Control (IPC) |

| 1 | Esterification | SOCl2 , MeOH | 65 °C / 12 h | >90% | LCMS: [M+H]+ 154.1 |

| 2 | O-Alkylation | 1-Br-2-Cl-ethane, Cs2CO3 | 60 °C / 16 h | ~75% | TLC: Rf 0.6 (3:1 Hex/EtOAc) |

| 3 | N-Alkylation | Aziridine, KI, K2CO3 | 60 °C / 12 h | ~65% | LCMS: [M+H]+ 223.1 |

| 4 | Saponification | LiOH⋅H2O , THF/ H2O | 25 °C / 4 h | >85% | LCMS: [M+H]+ 209.1 |

References

- Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (MG624)

- Exploring the HIV-1 Rev Recognition Element (RRE)

- Toward Tubulysin: Gram-Scale Synthesis of Tubuvaline-Tubuphenylalanine Fragment Source: The Journal of Organic Chemistry - ACS Publications URL

- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploring the HIV-1 Rev Recognition Element (RRE)–Rev Inhibitory Capacity and Antiretroviral Action of Benfluron Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive ¹H and ¹³C NMR Characterization of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid

Executive Summary

The structural elucidation of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid requires a rigorous analytical approach due to the molecule's bifunctional nature and the inherent instability of its structural components. This molecule features three distinct chemical domains: a rigid 2,6-disubstituted pyridine core, a flexible ethoxy linker, and a highly strained, reactive aziridine ring.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. Here, we explore the quantum mechanical and electronic rationales driving the NMR behavior of this compound, providing a self-validating experimental protocol designed to prevent degradation artifacts and ensure unambiguous peak assignment.

Mechanistic Rationale for NMR Behavior

To accurately predict and assign the NMR spectra, we must deconstruct the electronic environment of each domain:

The 2,6-Disubstituted Pyridine Core

The pyridine ring is subjected to a "push-pull" electronic effect from its substituents. The carboxylic acid at C-2 is strongly electron-withdrawing, which deshields the adjacent H-3 proton. Conversely, the ethoxy group at C-6 is electron-donating via resonance from the oxygen lone pairs, significantly shielding the H-5 proton[1]. This results in a highly predictable, asymmetric spin system where the H-4 proton appears as a triplet, flanked by two distinct doublets for H-3 and H-5[2].

The Aziridine Ring

Three-membered nitrogen heterocycles exhibit unique spectral signatures. The extreme ring strain alters the hybridization of the carbon atoms, increasing the s-character of the C-H bonds. Combined with the diamagnetic anisotropy generated by the ring currents, the aziridine protons are shifted significantly upfield (typically ~1.20–1.30 ppm), appearing in a region normally reserved for saturated alkyl chains[3]. While aziridines can undergo slow nitrogen inversion leading to complex multiplets, at standard room temperature (298 K), this inversion is usually rapid enough to yield a time-averaged signal[4].

The Ethoxy Linker

The -O-CH₂-CH₂-N- linker acts as the structural bridge. The methylene protons adjacent to the oxygen are heavily deshielded (~4.45 ppm) due to oxygen's high electronegativity. The methylene adjacent to the aziridine nitrogen is moderately deshielded (~2.65 ppm).

Experimental Methodology: A Self-Validating Protocol

The presence of a carboxylic acid in the same molecule as an aziridine creates a risk of acid-catalyzed ring-opening, especially if trace moisture is present. Therefore, the following protocol is designed as a self-validating system to ensure sample integrity throughout the acquisition process.

Step 1: Sample Preparation & Solvent Selection

-

Solvent Choice: Anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆) is mandatory. The high polarity of the zwitterionic/carboxylic acid moiety prevents adequate dissolution in standard solvents like CDCl₃.

-

Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the analyte in 0.6 mL of anhydrous DMSO-d₆.

-

Causality: Trace water in DMSO can act as a nucleophile, opening the protonated aziridine ring. Using anhydrous solvent prevents this degradation pathway during the lengthy ¹³C acquisition.

Step 2: Initial ¹H NMR Acquisition & Integrity Check

-

Parameters: 400 MHz spectrometer, 30° pulse angle, D1 relaxation delay of 2.0 s, 16 scans.

-

Validation Step: Before proceeding to ¹³C or 2D NMR, process the ¹H spectrum and integrate the aziridine multiplet (~1.25 ppm) against the pyridine H-4 triplet (~7.90 ppm). The ratio must be exactly 4:1. Any deviation or the appearance of broad signals near 3.5 ppm indicates ring-opening has occurred.

Step 3: ¹³C NMR Acquisition

-

Parameters: 100 MHz, 45° pulse angle, WALTZ-16 decoupling.

-

Causality for D1 Delay: A relaxation delay (D1) of 5.0 seconds is critical. The quaternary carbons (C-2, C-6, and COOH) lack attached protons to provide efficient dipole-dipole relaxation. A standard 1-second delay would result in severe signal attenuation, making these critical structural markers invisible in the final spectrum.

Step 4: 2D Correlation (COSY, HSQC, HMBC)

-

Purpose: HMBC is required to definitively prove the connectivity between the three domains. A cross-peak between the ethoxy -O-CH₂- protons and the pyridine C-6 carbon validates the ether linkage, while a correlation between the -CH₂-N- protons and the aziridine carbons validates the terminal ring attachment.

Quantitative Data Presentation

The following tables summarize the predicted spectral data based on the electronic principles outlined above.

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |

| COOH | 13.00 | br s | - | 1H | Highly deshielded acidic proton; exchangeable. |

| H-4 (Py) | 7.90 | t | 7.8 | 1H | Para to N; coupled to H-3 and H-5. |

| H-3 (Py) | 7.65 | d | 7.8 | 1H | Ortho to COOH; deshielded by carbonyl group. |

| H-5 (Py) | 7.05 | d | 7.8 | 1H | Ortho to alkoxy; shielded by O lone pair resonance. |

| O-CH₂ | 4.45 | t | 5.8 | 2H | Aliphatic protons strongly deshielded by adjacent oxygen. |

| N-CH₂ | 2.65 | t | 5.8 | 2H | Aliphatic protons deshielded by adjacent aziridine nitrogen. |

| Aziridine CH₂ | 1.25 | m | - | 4H | Highly shielded by ring strain and diamagnetic anisotropy. |

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |

| COOH | 166.5 | Cq | Carbonyl carbon; heavily deshielded. |

| C-6 (Py) | 162.0 | Cq | Pyridine carbon attached to electronegative oxygen. |

| C-2 (Py) | 148.5 | Cq | Pyridine carbon attached to carboxylic acid group. |

| C-4 (Py) | 139.5 | CH | Para carbon of the pyridine ring. |

| C-3 (Py) | 120.0 | CH | Ortho to COOH; localized electron withdrawal. |

| C-5 (Py) | 112.5 | CH | Ortho to alkoxy group; resonance shielded. |

| O-CH₂ | 66.0 | CH₂ | Aliphatic carbon directly attached to oxygen. |

| N-CH₂ | 59.5 | CH₂ | Aliphatic carbon directly attached to nitrogen. |

| Aziridine CH₂ | 27.5 | CH₂ | Highly strained ring carbons; unusually upfield for amines. |

Analytical Workflow Visualization

The logical progression of this self-validating methodology is mapped below. Note the critical "Integrity Check" gate that prevents the waste of spectrometer time on degraded samples.

Workflow for the systematic NMR elucidation of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid.

References

- A Technical Guide to the NMR Spectroscopic Analysis of Aziridines Benchchem URL

- An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,6-divinylpyridine Benchchem URL

- Aziridine Nitrogen Inversion by Dynamic NMR: Activation Parameters in a Fused Bicyclic Structure The Journal of Organic Chemistry - ACS Publications URL

- Organic & Biomolecular Chemistry (RSC Publishing)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

Pharmacophore Modeling of Pyridine-2-Carboxylic Acid Derivatives with Aziridine Groups: A Blueprint for Targeted Covalent Inhibitor Design

Executive Summary

The intersection of rational drug design and targeted covalent inhibition (TCI) has driven the development of highly selective, irreversible therapeutics. This technical whitepaper explores the pharmacophore modeling, synthesis, and validation of a unique hybrid scaffold: pyridine-2-carboxylic acid (P2CA) derivatives featuring aziridine groups . By combining the robust non-covalent anchoring properties of the pyridine core with the strained, electrophilic reactivity of the aziridine ring, researchers can design potent inhibitors targeting nucleophilic residues (e.g., Cysteine or Serine) in enzyme active sites.

The Synergistic Scaffold: Rationale and Chemical Biology

The Pyridine-2-Carboxylic Acid Anchor

The pyridine ring is one of the most versatile and frequently utilized aza-heterocycles in medicinal chemistry, appearing in a vast majority of FDA-approved drugs due to its planar structure, basicity, and exceptional hydrogen-bonding capabilities1[1]. Specifically, the pyridine-2-carboxylic acid (picolinic acid) derivative acts as a bidentate pharmacophore. The pyridine nitrogen serves as a strong hydrogen bond acceptor (HBA), while the adjacent carboxylic acid (or its amide derivative) provides both donor and acceptor features. This precise geometry is highly effective at chelating active-site metals or locking into S1/S2 specificity pockets.

The Aziridine Warhead

Aziridines are highly strained, three-membered nitrogen heterocycles. The inherent reactivity of the aziridine ring, driven by the release of ring strain (~27 kcal/mol), makes it a highly effective electrophilic warhead for covalent modification2[2]. When positioned correctly by the P2CA anchor, the aziridine undergoes nucleophilic ring-opening by a catalytic Cysteine or Serine, forming an irreversible covalent adduct. Furthermore, the structural diversification of pyridine cores via late-stage functionalization allows for the precise spatial tuning of these warheads 3[3].

Pharmacophore Modeling: 3D-QSAR and Feature Mapping

To rationally design P2CA-aziridine inhibitors, a robust 3D-QSAR pharmacophore model must be established. The spatial arrangement of the ligand dictates both its initial non-covalent binding affinity ( KI ) and its subsequent rate of inactivation ( kinact ).

Feature Extraction

A highly predictive pharmacophore model for this class of compounds typically requires five spatial features:

-

Aromatic Ring (AR): The pyridine core, essential for π−π stacking with aromatic residues (e.g., Phe, Tyr).

-

Hydrogen Bond Acceptor (HBA): The basic pyridine nitrogen.

-

Hydrogen Bond Donor (HBD): The amide linker connecting the pyridine and aziridine moieties.

-

Electrophilic Center (E): The unsubstituted carbon of the aziridine ring, which must be oriented within 3.0–3.5 Å of the target nucleophile.

-

Hydrophobic/Lipophilic Modifiers: Substituents on the pyridine ring that optimize membrane permeability, often modeled via Quantitative Structure-Property Relationship (QSPR) topological indices4[4].

Validation of these models is achieved through decoy testing and Receiver Operating Characteristic (ROC) curve analysis to ensure the model accurately discriminates between active inhibitors and inactive decoys5[5].

Fig 1. Computational workflow for generating and validating the 3D-QSAR pharmacophore model.

Mechanism of Action: Covalent Engagement

The efficacy of P2CA-aziridine compounds relies on a two-step binding mechanism. First, the P2CA scaffold drives non-covalent recognition, orienting the molecule within the active site. This proximity effectively increases the local concentration of the aziridine warhead. Second, the target nucleophile (e.g., the thiolate of a catalytic Cysteine) attacks the less sterically hindered carbon of the aziridine. This SN2 -like nucleophilic attack forces the ring to open, neutralizing the ring strain and forming a stable, irreversible thioether linkage.

Fig 2. Stepwise mechanism of targeted covalent inhibition via aziridine ring opening.

Experimental Protocols: Synthesis and Self-Validating Assays

To ensure scientific integrity, the following protocols detail the synthesis of a prototypical derivative and a self-validating assay system to confirm covalent engagement.

Phase 1: Synthesis of P2CA-Aziridine Hybrids

Causality: Standard amide coupling conditions are utilized to link the P2CA core to an aziridine-containing amine. EDC and HOBt are chosen specifically to suppress racemization of any chiral centers on the aziridine ring and to handle the steric bulk efficiently.

-

Activation: Dissolve 1.0 eq of substituted pyridine-2-carboxylic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes to form the active ester.

-

Coupling: Slowly add 1.1 eq of the chosen aziridine-amine derivative and 2.5 eq of DIPEA (to maintain basicity and neutralize HCl). Allow the reaction to warm to room temperature and stir for 12 hours.

-

Purification: Quench with saturated NaHCO3 , extract with EtOAc, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the hybrid compound.

Phase 2: Time-Dependent Inhibition Assay

Causality: Because covalent inhibitors act irreversibly, their IC50 values drop over time. A time-dependent assay is mandatory to calculate the true efficiency metric: kinact/KI .

-

Pre-incubate the target enzyme (e.g., 10 nM) with varying concentrations of the synthesized inhibitor (0.1 to 10 μ M) for different time intervals (0, 15, 30, 60, 120 minutes).

-

Initiate the reaction by adding a fluorogenic substrate.

-

Measure the initial velocity ( vi ) and plot the natural log of remaining activity versus pre-incubation time to determine the observed rate constant ( kobs ).

-

Fit the data to the equation kobs=(kinact×[I])/(KI+[I]) to extract the kinetic parameters.

Phase 3: Orthogonal Validation via Intact Mass Spectrometry

Causality: To unequivocally prove that the aziridine ring opened and formed a covalent bond (rather than acting as a tight-binding reversible inhibitor), intact protein mass spectrometry is required.

-

Incubate the target enzyme (5 μ M) with a 10-fold molar excess of the inhibitor for 2 hours at 37°C.

-

Desalt the sample using a C4 ZipTip to remove excess unreacted ligand and buffer salts.

-

Analyze via LC-ESI-TOF MS. A mass shift corresponding exactly to the molecular weight of the P2CA-aziridine ligand confirms the 1:1 covalent adduct formation.

Quantitative Data Presentation

The spatial geometry of the pharmacophore and the kinetic efficiency of the resulting compounds must be rigorously quantified. Below are summarized data structures representing optimized parameters for this scaffold.

Table 1: Optimal Pharmacophore Feature Distances and Angles

| Feature Pair | Optimal Distance (Å) | Tolerance (Å) | Geometric Angle (°) | Biological Rationale |

| HBA (Pyridine N) ↔ HBD (Amide NH) | 2.80 | ± 0.2 | 120.5 | Maintains planarity for S1 pocket insertion. |

| AR (Pyridine Core) ↔ Electrophile (Aziridine C) | 6.50 | ± 0.4 | 145.0 | Ensures the warhead reaches the catalytic Cys. |

| HBD (Amide NH) ↔ Electrophile (Aziridine C) | 4.20 | ± 0.3 | N/A | Prevents intramolecular cyclization/degradation. |

Table 2: Representative Kinetic Parameters for P2CA-Aziridine Derivatives

| Compound ID | Pyridine Substitution | Aziridine Substitution | KI ( μ M) | kinact ( s−1 ) | kinact/KI ( M−1s−1 ) |

| P2CA-Az-01 | None (H) | Unsubstituted | 4.50 | 1.2×10−3 | 266 |

| P2CA-Az-02 | 4-Trifluoromethyl | Unsubstituted | 0.85 | 2.5×10−3 | 2,941 |

| P2CA-Az-03 | 5-Methoxy | 2-Methyl (Chiral) | 1.20 | 0.8×10−3 | 666 |

| P2CA-Az-04 | 4-Phenyl | Unsubstituted | 0.30 | 4.1×10−3 | 13,666 |

(Note: Data in Table 2 is representative of typical SAR trends where lipophilic, electron-withdrawing groups at the 4-position of the pyridine ring enhance non-covalent affinity ( KI ), thereby driving up the overall covalent efficiency ( kinact/KI )).

Conclusion

The rational design of pyridine-2-carboxylic acid derivatives bearing aziridine warheads represents a sophisticated approach to targeted covalent inhibition. By leveraging 3D-QSAR pharmacophore modeling to optimize the spatial relationship between the non-covalent pyridine anchor and the reactive aziridine electrophile, researchers can achieve highly potent, irreversible enzyme inactivation. Strict adherence to self-validating experimental protocols—combining time-dependent kinetic assays with intact mass spectrometry—ensures the structural integrity and mechanistic causality of the developed therapeutics.

References

- Source: nih.

- Title: ChemInform Abstract: Efficient Pyrrolidine Catalyzed Cycloaddition of Aziridines with Isothiocyanates, Isoselenocyanates and Carbon Disulfide “on Water”.

- Source: nih.

- Source: derpharmachemica.

- Source: nih.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid as a cross-linking agent in peptide synthesis

Application Note: 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid as a Bifunctional Cross-Linking Agent in Peptide Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Protocol Guide.

Introduction & Mechanistic Rationale

The development of macrocyclic and "stapled" peptides has revolutionized the targeting of intracellular protein-protein interactions (PPIs). Central to this field is the design of highly specific, bifunctional cross-linking agents. 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (CAS: 1216983-06-0) has emerged as a sophisticated building block for site-specific peptide modification and intramolecular cross-linking.

This molecule features two orthogonal reactive centers:

-

Pyridine-2-carboxylic acid (Picolinic acid core): Enables standard amide bond formation with a peptide's N-terminus or a lysine side-chain. The rigid heteroaromatic ring acts as a structural spacer, projecting the reactive warhead at a defined vector to facilitate secondary structure stabilization (e.g., α -helix induction).

-

Aziridine moiety: A highly strained, three-membered nitrogen heterocycle that acts as a potent electrophile. Under controlled physiological or slightly basic conditions, the aziridine ring undergoes regioselective nucleophilic ring-opening ( SN2 ) by nucleophiles such as cysteine thiolates, forming a stable covalent linkage[1][2].

Unlike traditional olefin metathesis or click-chemistry stapling, aziridine-mediated cross-linking does not require heavy metal catalysts (like Ruthenium or Copper) during the cyclization step, making it highly advantageous for synthesizing biocompatible therapeutics[3].

Strategic Workflow for Aziridine-Mediated Peptide Stapling

To successfully utilize this cross-linker, the synthetic strategy must account for the high acid-sensitivity of the aziridine ring. Standard Solid-Phase Peptide Synthesis (SPPS) relies on 95% Trifluoroacetic acid (TFA) for final cleavage, which will prematurely hydrolyze or polymerize the aziridine[4].

The Causality of the Workflow: To circumvent degradation, the peptide must be synthesized on a hyper-acid-sensitive resin (e.g., 2-Chlorotrityl chloride, 2-CTC). This allows the fully protected peptide to be cleaved using ultra-mild acid (1% TFA), preserving the aziridine. Cyclization is then performed in solution, followed by global deprotection.

Fig 1. Workflow for peptide stapling using the aziridine-pyridine cross-linker.

Experimental Protocols

Protocol A: On-Resin Conjugation of the Cross-Linker

This protocol details the attachment of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid to the N-terminus of a resin-bound peptide.

Materials:

-

Peptide synthesized on 2-CTC resin (terminal Fmoc removed).

-

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (1.5 equivalents).

-

HATU (1.4 equivalents) and DIPEA (3.0 equivalents).

-

Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in anhydrous DMF for 20 minutes. Drain the solvent.

-

Pre-activation: In a separate vial, dissolve the cross-linker and HATU in a minimum volume of DMF. Add DIPEA. Expert Insight: The pyridine nitrogen slightly withdraws electron density from the carboxylic acid, making the active ester prone to hydrolysis. Pre-activate for no longer than 2 minutes before adding to the resin.

-

Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 2 hours.

-

Validation (Kaiser Test): Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test. A negative result (yellow) confirms complete coupling.

-

Mild Cleavage: Treat the resin with 1% TFA in DCM (v/v) for 10 minutes at 0∘C . Neutralize the filtrate immediately with 2% DIPEA in DCM to prevent acid-catalyzed aziridine ring-opening. Concentrate under reduced pressure.

Protocol B: Solution-Phase Intramolecular Cross-Linking

This protocol drives the chemoselective SN2 attack of a distal cysteine residue onto the aziridine ring.

Fig 2. S_N2 ring-opening mechanism of the aziridine moiety by a cysteine thiolate.

Materials:

-

Cleaved, protected peptide containing the N-terminal cross-linker and a free Cysteine (Trt-protected Cys must be selectively deprotected prior, or use Mmt-protected Cys cleaved during the 1% TFA step).

-

Degassed Phosphate Buffer (100 mM, pH 7.5) / Acetonitrile (1:1 v/v).

-

TCEP·HCl (Tris(2-carboxyethyl)phosphine).

Step-by-Step Methodology:

-

Dilution (High Dilution Principle): Dissolve the peptide in the degassed buffer/acetonitrile mixture to a final concentration of 0.1 mM. Expert Insight: High dilution is critical. It thermodynamically favors intramolecular cyclization (stapling) over intermolecular polymerization.

-

Reduction: Add 5 equivalents of TCEP. Expert Insight: TCEP is chosen over DTT or β -mercaptoethanol because TCEP lacks a nucleophilic thiol, ensuring it will not competitively attack the aziridine warhead.

-

pH Adjustment: Verify the pH is exactly 7.5. At this pH, the cysteine thiol ( pKa≈8.3 ) exists in equilibrium with its highly nucleophilic thiolate form, while the aziridine nitrogen ( pKa≈8.0 ) is sufficiently protonated to act as a leaving group[3].

-

Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor the reaction via LC-MS. The mass will remain the same (as it is an isomerization/cyclization), but the retention time will shift significantly due to the transition from a linear to a constrained macrocyclic conformation.

-

Global Deprotection: Lyophilize the reaction mixture, then treat with 95% TFA / 2.5% TIPS / 2.5% Water for 2 hours to remove remaining side-chain protecting groups. Purify by RP-HPLC.

Quantitative Reactivity Profile

To assist in experimental design, the table below summarizes the relative reactivity of the aziridine moiety with various biological nucleophiles found in peptide sequences.

| Nucleophilic Residue | Optimal pH Range | Relative Reaction Rate | Product Stability | Mechanistic Note |

| Cysteine (Thiol) | 7.0 – 8.0 | Very Fast ( <2 hours) | High (Thioether) | Primary target for cross-linking; high chemoselectivity[3]. |

| Lysine (Amine) | 8.5 – 9.5 | Moderate (12–24 hours) | High (Secondary Amine) | Requires higher pH to deprotonate the ϵ -amine. |

| Histidine (Imidazole) | 6.0 – 7.0 | Slow ( >48 hours) | Moderate | Often reversible; acts as a kinetic trap rather than a stable staple. |

| Water (Hydrolysis) | <5.0 or >10.0 | Slow (Background) | N/A (Degradation) | Avoid pH extremes to prevent premature quenching of the warhead. |

Expert Troubleshooting & Causality

-

Issue: Incomplete Cyclization / High Linear Precursor Recovery.

-

Causality: The aziridine ring requires a delicate protonation balance. If the pH is too high ( >8.5 ), the aziridine nitrogen is unprotonated, making ring-opening energetically unfavorable. If the pH is too low ( <6.0 ), the cysteine remains fully protonated (thiol) and lacks the nucleophilicity to attack.

-

Solution: Strictly buffer the reaction at pH 7.5 and ensure complete degassing to prevent disulfide dimerization, which depletes the reactive thiolate pool.

-

-

Issue: Loss of Aziridine Mass during SPPS Cleavage.

-

Causality: Standard cleavage cocktails (e.g., Reagent K) contain potent nucleophiles like Ethanedithiol (EDT) and high concentrations of TFA. This combination will rapidly open the aziridine ring with EDT, destroying the cross-linker before cyclization can occur.

-

Solution: Adhere strictly to the 1% TFA cleavage protocol (Protocol A, Step 5) and perform cyclization before global deprotection.

-

Sources

Preparation of in vitro assays using 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Application Note: In Vitro Assay Preparation and Covalent Bioconjugation using 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Executive Summary

The compound 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (CAS: 1216983-06-0) represents a highly specialized bifunctional molecular scaffold used in targeted covalent inhibition (TCI) and activity-based protein profiling (ABPP). It combines a picolinic acid directing group—capable of metal chelation and non-covalent active-site recognition—with a strained aziridine ring that functions as a latent electrophilic warhead. This guide provides an authoritative, self-validating framework for deploying this compound in in vitro biochemical assays, ensuring high-fidelity data generation for drug development professionals.

Mechanistic Rationale & Chemical Dynamics

To successfully utilize aziridine-based probes, researchers must understand the causality behind their chemical reactivity. Aziridines are three-membered nitrogen heterocycles characterized by extreme ring strain. Unlike highly reactive and indiscriminate nitrogen mustards, unprotonated aziridines are relatively stable in aqueous solutions at physiological pH[1].

The activation of the warhead relies heavily on the target protein's microenvironment. When the picolinic acid moiety anchors the compound into the target's binding pocket, the local environment (e.g., proximity to hydrogen-bond donors or an acidic pocket) protonates the aziridine nitrogen. This protonation drastically increases the electrophilicity of the ring, triggering a nucleophilic ring-opening reaction (SN2 mechanism) by nearby residues[2]. While historically known to target cysteine thiolates[3], modern chemoproteomic studies have proven that aziridines are exceptionally effective at forming stable ester linkages with the carboxylate side chains of aspartate and glutamate[4].

This two-step mechanism—reversible binding ( Ki ) followed by irreversible alkylation ( kinact )—ensures that covalent modification is driven by specific molecular recognition rather than random collision[5].

Mechanistic pathway of targeted covalent inhibition via aziridine ring-opening.

Experimental Design & Causality

The integrity of an aziridine-based assay is entirely dependent on the buffer composition. Poor experimental design will lead to premature quenching of the warhead or false-negative results.

-

Buffer Selection: Primary amines will act as scavenger nucleophiles and rapidly ring-open the aziridine. Tris and Glycine buffers must be strictly avoided.

-

Reducing Agents: Dithiothreitol (DTT) and β -mercaptoethanol contain highly nucleophilic thiols. If a reducing environment is required to maintain protein stability prior to labeling, use Tris(2-carboxyethyl)phosphine (TCEP), which lacks a reactive thiol.

-

pH Optimization: The reaction is highly pH-dependent. A pH of 7.2–7.4 is optimal for balancing the stability of the free probe with the protonation-driven activation within the protein pocket[1].

Table 1: Buffer Compatibility for Aziridine Assays

| Buffer System | pH Range | Primary Amine? | Suitability | Causality / Impact on Assay |

| HEPES | 7.0 - 7.6 | No | Optimal | Maintains physiological pH without quenching the electrophile. |

| PBS | 7.2 - 7.4 | No | Optimal | Excellent for cellular lysates; phosphate does not react with aziridines. |

| Tris-HCl | 7.0 - 9.0 | Yes | Incompatible | The primary amine will attack the aziridine, yielding false negatives. |

| Ammonium Bicarbonate | 7.8 - 8.5 | Yes | Incompatible | Ammonia acts as a nucleophile; degrades the probe prior to binding. |

Step-by-Step Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls to prove that covalent labeling is active-site directed and not an artifact of non-specific surface alkylation.

Protocol A: Intact Protein Covalent Labeling Assay

This protocol determines the labeling efficiency and kinact/Ki parameters of the compound against a purified recombinant target.

Reagents Required:

-

Target Protein (10 µM stock in HEPES buffer)

-

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (10 mM stock in anhydrous DMSO)

-

Known reversible non-covalent inhibitor (for competition control)

Step-by-Step Procedure:

-

System Setup: Prepare four distinct reaction tubes to establish causality:

-

Tube 1 (Positive): Protein + Aziridine Probe

-

Tube 2 (Vehicle): Protein + DMSO (Negative Control)

-

Tube 3 (Competition): Protein + Reversible Inhibitor + Aziridine Probe

-

Tube 4 (Denatured): Heat-denatured Protein (95°C for 5 min) + Aziridine Probe

-

-

Pre-incubation: Add the reversible inhibitor (100x excess) to Tube 3. Incubate all tubes at 25°C for 15 minutes to allow equilibrium binding.

-

Probe Addition: Spike the aziridine probe into Tubes 1, 3, and 4 to a final concentration of 50 µM. Ensure the final DMSO concentration remains ≤ 1% (v/v) to prevent protein precipitation.

-

Incubation: Incubate the reactions at 37°C for 2 hours.

-

Quenching: Terminate the reaction by adding 1% Formic Acid (for intact MS analysis) or 4x Laemmli buffer containing 100 mM DTT (for SDS-PAGE/Western Blot). Note: Adding DTT at this stage safely quenches any unreacted aziridine.

-

Analysis: Analyze via Intact Mass Spectrometry. Tube 1 should show a distinct mass shift. Tube 3 and Tube 4 must show minimal to no mass shift, validating that the reaction requires a folded, active binding pocket to protonate and activate the aziridine.

Protocol B: Activity-Based Protein Profiling (ABPP) via LC-MS/MS

To identify the exact amino acid residue modified by the aziridine warhead.

Step-by-step workflow for Activity-Based Protein Profiling (ABPP) using LC-MS/MS.

Step-by-Step Procedure:

-

Labeling: Execute Steps 1-4 from Protocol A (using Tube 1).

-

Denaturation & Reduction: Add solid Urea to a final concentration of 8 M. Add TCEP to 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.

-

Alkylation: Add Iodoacetamide (IAA) to 20 mM. Incubate in the dark at room temperature for 30 minutes.

-

Digestion: Dilute the sample with 50 mM HEPES to reduce Urea concentration to ≤ 2 M. Add Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

-

Desalting: Quench with 0.5% Trifluoroacetic acid (TFA) and desalt peptides using C18 ZipTips.

-

LC-MS/MS: Inject onto a high-resolution mass spectrometer (e.g., Orbitrap). Set the search algorithm to look for the specific mass addition of the aziridine probe on Cys, Asp, and Glu residues.

Data Interpretation & Expected Outcomes

When analyzing the LC-MS/MS data, the exact mass of the intact 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid molecule is added to the target residue. Because the reaction is an addition (ring-opening) rather than a substitution, no leaving group is lost.

Table 2: Expected Mass Shifts for LC-MS/MS Deconvolution

| Adduct Type | Target Residue | Exact Mass Shift ( Δ M) | Mechanism of Modification |

| Intact Probe Addition | Cys, Asp, Glu | +208.0848 Da | Nucleophilic attack on the aziridine carbon, opening the ring to form a stable thioether (Cys) or ester (Asp/Glu) linkage. |

| Iodoacetamide (Control) | Cys (Unmodified) | +57.0215 Da | Standard carbamidomethylation of free cysteines not engaged by the probe. |

By comparing the peptide maps of the Positive Control (Tube 1) against the Competition Control (Tube 3), researchers can definitively pinpoint the functional binding site of the picolinic acid scaffold and validate the therapeutic mechanism of action.

References

-

Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors Source: Taylor & Francis / National Institutes of Health (NIH) URL:[Link]

-

Proteome-Wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Viral capsid mobility: A dynamic conduit for inactivation (Mechanism of Aziridine Alkylation) Source: Proceedings of the National Academy of Sciences / NIH URL:[Link]

-

Recent advances in the development of covalent inhibitors Source: National Institutes of Health (NIH) URL:[Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI Pharmaceuticals URL:[Link]

Sources

- 1. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viral capsid mobility: A dynamic conduit for inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Modular Transition Metal Ligands Using 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid

Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Mechanistic Rationale